Cas no 1806601-86-4 (2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one)

2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one
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- インチ: 1S/C12H12BrF3OS/c1-3-8-4-9(11(17)7(2)13)6-10(5-8)18-12(14,15)16/h4-7H,3H2,1-2H3
- InChIKey: VYDCVGYUFASYTF-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1=CC(=CC(=C1)CC)SC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 296
- XLogP3: 5.3
- トポロジー分子極性表面積: 42.4
2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013013035-1g |
2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one |
1806601-86-4 | 97% | 1g |
1,445.30 USD | 2021-05-31 |
2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one 関連文献
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-oneに関する追加情報
Professional Introduction to 2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1806601-86-4)
2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1806601-86-4, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a complex aromatic structure, has garnered attention due to its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and agrochemicals. The unique combination of functional groups, including a bromine substituent and a trifluoromethylthio moiety, makes it a versatile building block for synthetic chemistry.
The molecular structure of 2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one consists of a propanone backbone substituted with an aromatic ring that incorporates both ethyl and trifluoromethylthio groups. This architecture not only contributes to its distinct chemical properties but also opens up numerous possibilities for further functionalization. The presence of the bromine atom at the second carbon position enhances its reactivity, making it a valuable intermediate in organic synthesis.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structures. The trifluoromethylthio group, in particular, is known for its ability to modulate metabolic stability and binding affinity, which are critical factors in drug design. Studies have shown that such modifications can significantly enhance the efficacy of pharmaceutical compounds by improving their bioavailability and target specificity.
One of the most compelling aspects of 2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can target these diseases more effectively. The bromine substituent in this compound allows for further derivatization, enabling the creation of highly specific kinase inhibitors.
Furthermore, the agrochemical industry has also shown interest in this compound due to its structural features. The combination of a bromine atom and a trifluoromethylthio group can contribute to the development of novel pesticides with improved efficacy and environmental safety. These compounds can help address the growing challenge of pest resistance by offering new mechanisms of action.
The synthesis of 2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the bromination of an appropriate precursor, followed by functional group transformations to introduce the ethyl and trifluoromethylthio groups. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve these transformations efficiently.
In conclusion, 2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1806601-86-4) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents and pesticides. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and agriculture.
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